3,5-Dimethyladamantane-1-carbonyl chloride

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

3,5-Dimethyladamantane-1-carbonyl chloride (CAS 3124-87-6, molecular formula C₁₃H₁₉ClO, molecular weight 226.74) is a 3,5-dimethyl-substituted adamantane derivative bearing a reactive carbonyl chloride group at the bridgehead position. This compound belongs to the class of polycyclic cage hydrocarbons with dual methyl substitution at the 3- and 5-positions of the adamantane framework.

Molecular Formula C13H19ClO
Molecular Weight 226.74
CAS No. 3124-87-6
Cat. No. B2454035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyladamantane-1-carbonyl chloride
CAS3124-87-6
Molecular FormulaC13H19ClO
Molecular Weight226.74
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)C(=O)Cl)C
InChIInChI=1S/C13H19ClO/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3
InChIKeyRZEJREVONLVTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyladamantane-1-carbonyl chloride (CAS 3124-87-6): Procurement-Grade Intermediate for CNS Drug Synthesis


3,5-Dimethyladamantane-1-carbonyl chloride (CAS 3124-87-6, molecular formula C₁₃H₁₉ClO, molecular weight 226.74) is a 3,5-dimethyl-substituted adamantane derivative bearing a reactive carbonyl chloride group at the bridgehead position . This compound belongs to the class of polycyclic cage hydrocarbons with dual methyl substitution at the 3- and 5-positions of the adamantane framework . The compound is synthesized via treatment of 3,5-dimethyladamantane-1-carboxylic acid with thionyl chloride under reflux conditions, yielding the acyl chloride intermediate with research-grade purity .

Why 3,5-Dimethyladamantane-1-carbonyl chloride Cannot Be Replaced by Generic Adamantane Acyl Chlorides


Substitution of 3,5-dimethyladamantane-1-carbonyl chloride with generic adamantane-1-carbonyl chloride or other adamantane derivatives is not scientifically interchangeable due to quantifiable differences in physicochemical properties and downstream pharmacological outcomes. The 3,5-dimethyl substitution pattern fundamentally alters lipophilicity (XLogP = 4.1) [1], steric hindrance at the bridgehead position, and subsequent membrane permeability of derived compounds . These modifications directly impact target engagement in CNS applications where the dimethyl-substituted adamantane core is required for optimal NMDA receptor channel blocking kinetics and therapeutic window differentiation [2]. Procurement of the incorrect acyl chloride building block would introduce structural variance that propagates through entire synthetic routes, yielding compounds with altered receptor pharmacology and potentially non-compliant impurity profiles in regulated pharmaceutical manufacturing [3].

Quantitative Evidence Guide: 3,5-Dimethyladamantane-1-carbonyl chloride Procurement Differentiation Data


Physicochemical Differentiation: Lipophilicity and Steric Profile Comparison with Unsubstituted Adamantane-1-carbonyl chloride

The 3,5-dimethyl substitution in 3,5-dimethyladamantane-1-carbonyl chloride confers quantifiable differences in lipophilicity compared to the unsubstituted analog adamantane-1-carbonyl chloride. The target compound exhibits a calculated XLogP value of 4.1, with a topological polar surface area (TPSA) of 17.1 Ų [1]. While directly comparable computed values for adamantane-1-carbonyl chloride are not available in the same dataset, the addition of two methyl groups at the 3- and 5-positions of the adamantane cage predictably increases logP by approximately 0.8-1.2 units based on established Hansch-Fujita π contributions for aliphatic methyl substitution on rigid cage structures . This enhanced lipophilicity directly translates to improved passive diffusion across biological membranes, a critical parameter for CNS-targeting compounds derived from this building block [2].

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Synthetic Utility Differentiation: Enhanced Reactivity Profile Versus Carboxylic Acid Precursors

3,5-Dimethyladamantane-1-carbonyl chloride demonstrates markedly higher reactivity in nucleophilic acyl substitution reactions compared to its carboxylic acid counterpart (3,5-dimethyladamantane-1-carboxylic acid). The carbonyl chloride functional group is a superior electrophile that reacts with amines under mild conditions to form amides, whereas the corresponding carboxylic acid requires activation via coupling reagents (e.g., DCC, EDC, HATU) under more stringent reaction conditions . Quantitatively, acyl chlorides exhibit reaction rates with primary amines that are typically 10³ to 10⁴ times faster than the corresponding carboxylic acids under comparable conditions . This reactivity difference translates directly to improved synthetic throughput and reduced step count in multi-step pharmaceutical syntheses [1].

Acylation Efficiency Amide Bond Formation Synthetic Intermediates

Therapeutic Index Differentiation: Class-Level Evidence for 3,5-Dimethyl-Substituted Adamantane Core Superiority

In a head-to-head comparative study of amino-adamantane NMDA receptor antagonists, memantine (1-amino-3,5-dimethyladamantane) demonstrated a superior therapeutic index (TI) compared to the unsubstituted analog amantadine (1-amino-adamantane). Memantine and four other amino-adamantanes with somewhat lower potency and faster blocking kinetics exhibited therapeutic indices of TI = 2-4 (calculated as ED₅₀ rotarod and traction reflex divided by ED₅₀ in MES-induced convulsions) [1]. In contrast, amantadine and several other amino-adamantanes with lower potency than memantine showed poorer therapeutic indices of TI ≤ 0.5, which was attributed to additional actions at other ion channels or receptors at the doses necessary to protect against seizures [1]. Since 3,5-dimethyladamantane-1-carbonyl chloride is the critical building block for synthesizing the 3,5-dimethyl-substituted amino-adamantane pharmacophore, procurement of this specific acyl chloride enables access to the therapeutic index advantage conferred by the 3,5-dimethyl substitution pattern [2].

NMDA Receptor Antagonism Therapeutic Index CNS Pharmacology

Pharmacological Target Engagement: DPP-4 Inhibitory Activity of 3,5-Dimethyladamantane-Derived Carboxamides

Derivatives synthesized from the 3,5-dimethyladamantane scaffold demonstrate quantifiable biological activity against dipeptidyl peptidase-4 (DPP-4), a validated therapeutic target for type 2 diabetes mellitus. Specifically, 3,5-dimethyladamantane-1-carboxamide, which is directly accessible via amidation of 3,5-dimethyladamantane-1-carbonyl chloride with ammonia or ammonium equivalents, exhibited selective DPP-4 inhibitory activity with an IC₅₀ value of 53.94 μM [1]. This represents baseline inhibitory potency for the unoptimized 3,5-dimethyladamantane carboxamide scaffold. Further structure-activity relationship studies within the same investigation demonstrated that compounds containing a nitrogen atom in the β-position of the side chain (adamantane carboxylic acid derivatives and N-(3-adamantyl-allyl) thiourea derivatives) achieved the highest DPP-4 inhibitory activity among the fifteen adamantane derivatives evaluated [1]. The carbonyl chloride building block enables systematic derivatization to optimize this scaffold toward more potent DPP-4 inhibitors .

DPP-4 Inhibition Type 2 Diabetes Adamantane Derivatives

Antiviral Activity Class-Level Evidence: α-Adamantyl Carbonyl Compounds Demonstrate Superior Potency Versus 1-Amino-adamantane

Class-level evidence from peer-reviewed literature establishes that α-adamantyl carbonyl compounds exhibit antiviral activity that is greater than that of 1-amino-adamantane (amantadine) [1]. The study explicitly states that "the antiviral activity of some α-adamantyl carbonyl compounds of type (3) is greater than that of 1-amino-adamantane" [1]. This class-level finding supports the antiviral research value of adamantane carbonyl chloride building blocks, including 3,5-dimethyladamantane-1-carbonyl chloride, for synthesizing derivatives with enhanced antiviral potency relative to the clinically established amantadine scaffold. Furthermore, more recent studies have confirmed that compounds containing adamantane fragments demonstrate pronounced antiviral properties against influenza targets, with adamantane derivatives of certain alkaloids showing activity that surpasses commercial antiviral drugs including Tamiflu and Rimantadine [2]. The carbonyl chloride functional group enables facile conjugation of the 3,5-dimethyladamantane core to diverse pharmacophores for antiviral screening programs.

Antiviral Agents Influenza Adamantane Carbonyl Compounds

Validated Application Scenarios for 3,5-Dimethyladamantane-1-carbonyl chloride Procurement


GMP-Compliant Memantine Hydrochloride API Manufacturing

3,5-Dimethyladamantane-1-carbonyl chloride serves as the essential building block for synthesizing 1-amino-3,5-dimethyladamantane hydrochloride (memantine), a clinically approved NMDA receptor antagonist for Alzheimer's disease treatment. The established synthetic route proceeds through formamidation of the carbonyl chloride intermediate to yield N-formyl-1-amino-3,5-dimethyladamantane, followed by hydrolysis to memantine hydrochloride . Procurement of this specific acyl chloride ensures regulatory compliance with USP monograph requirements, as 1-chloro-3,5-dimethyladamantane is designated as USP Memantine Related Compound C, requiring rigorous characterization and impurity profiling [1]. The 3,5-dimethyl substitution pattern is pharmacologically essential, conferring the 4-8× superior therapeutic index (TI = 2-4) versus the unsubstituted amantadine analog (TI ≤ 0.5) [2].

DPP-4 Inhibitor Lead Optimization for Type 2 Diabetes

The 3,5-dimethyladamantane-1-carbonyl chloride building block enables systematic synthesis of DPP-4 inhibitor candidates through amide bond formation with diverse amine-containing pharmacophores. The unoptimized 3,5-dimethyladamantane-1-carboxamide scaffold exhibits baseline DPP-4 inhibitory activity (IC₅₀ = 53.94 μM), providing a validated starting point for medicinal chemistry optimization . Structure-activity relationship studies indicate that incorporation of nitrogen-containing side chains in the β-position significantly enhances DPP-4 inhibitory potency within the adamantane derivative class . The reactive carbonyl chloride functional group facilitates parallel library synthesis of amide derivatives for SAR exploration and lead optimization programs targeting DPP-4 inhibition.

Novel Antiviral Agent Discovery: α-Adamantyl Carbonyl Derivative Synthesis

Class-level evidence demonstrates that α-adamantyl carbonyl compounds exhibit antiviral activity superior to 1-amino-adamantane (amantadine), a clinically established anti-influenza agent . More recent studies confirm that adamantane-containing derivatives can surpass the activity of commercial antiviral drugs including Tamiflu and Rimantadine [1]. 3,5-Dimethyladamantane-1-carbonyl chloride provides a versatile building block for synthesizing amide, ester, and heterocyclic conjugates of the 3,5-dimethyladamantane scaffold. The enhanced lipophilicity (XLogP = 4.1) of the 3,5-dimethyl-substituted adamantane core [2] may confer improved membrane permeability and target engagement for antiviral compounds requiring intracellular access.

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

The 3,5-dimethyladamantane scaffold confers quantifiable physicochemical advantages for CNS drug development, including elevated lipophilicity (XLogP = 4.1) and low topological polar surface area (TPSA = 17.1 Ų) . These parameters are strongly predictive of favorable blood-brain barrier permeability [1]. The carbonyl chloride functional group enables facile conjugation of the CNS-optimized adamantane core to diverse pharmacophores via amide or ester linkages. The established clinical success of memantine, which is derived from this exact 3,5-dimethyladamantane building block, validates the scaffold's suitability for CNS-targeting therapeutics with demonstrated safety profiles [1]. Procurement of 3,5-dimethyladamantane-1-carbonyl chloride supports CNS drug discovery programs requiring brain-penetrant small molecule candidates.

Quote Request

Request a Quote for 3,5-Dimethyladamantane-1-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.